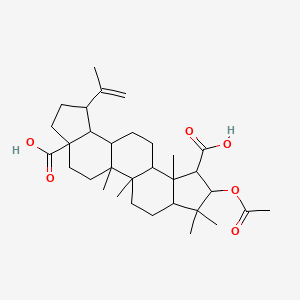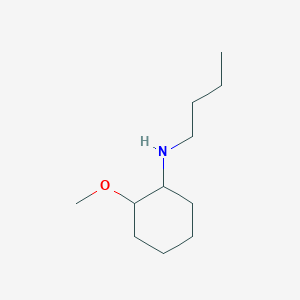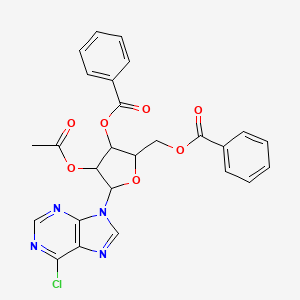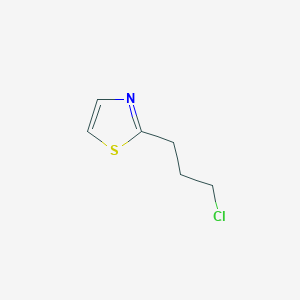
1,2-Didecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Didecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is a synthetic phospholipid commonly used in biochemical and biophysical research. This compound is a derivative of phosphatidylglycerol, a class of phospholipids that play a crucial role in the structure and function of biological membranes. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Didecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) typically involves the esterification of glycerol with decanoic acid, followed by phosphorylation. The process can be summarized in the following steps:
Esterification: Glycerol is reacted with decanoic acid in the presence of a catalyst such as sulfuric acid to form 1,2-didecanoyl-sn-glycerol.
Phosphorylation: The esterified product is then phosphorylated using phosphorus oxychloride (POCl3) or a similar reagent to introduce the phospho group.
Neutralization: The phosphorylated compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Continuous Phosphorylation: Phosphorylation in continuous flow reactors to ensure consistent quality.
Purification and Neutralization: Purification through chromatography and neutralization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Didecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and decanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The phospho group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Glycerol and decanoic acid.
Oxidation: Decanoic acid derivatives.
Substitution: Phospho-substituted derivatives.
Scientific Research Applications
1,2-Didecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) has a wide range of applications in scientific research:
Membrane Studies: Used to model biological membranes in studies of membrane dynamics and protein-lipid interactions.
Drug Delivery: Investigated for its potential in liposomal drug delivery systems due to its biocompatibility and ability to form stable vesicles.
Biophysical Research: Employed in studies involving surface pressure measurements and Langmuir-Blodgett films.
Biochemistry: Utilized in enzyme assays and studies of lipid metabolism.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into lipid bilayers, where it influences membrane properties such as fluidity, permeability, and protein function. The phospho group interacts with proteins and other molecules, modulating their activity and interactions. The sodium ion enhances solubility and stability in aqueous environments, facilitating its use in various experimental setups.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt)
- 1,2-Dioleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt)
- 1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt)
Uniqueness
1,2-Didecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is unique due to its specific fatty acid composition (decanoic acid), which imparts distinct physical and chemical properties. Compared to longer-chain analogs, it has a lower melting point and different membrane fluidity characteristics, making it suitable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C26H51NaO10P |
|---|---|
Molecular Weight |
577.6 g/mol |
InChI |
InChI=1S/C26H51O10P.Na/c1-3-5-7-9-11-13-15-17-25(29)33-21-24(22-35-37(31,32)34-20-23(28)19-27)36-26(30)18-16-14-12-10-8-6-4-2;/h23-24,27-28H,3-22H2,1-2H3,(H,31,32);/t23?,24-;/m1./s1 |
InChI Key |
AQCBNGRRABOOCX-RETUOTIWSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCC.[Na] |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCC.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(carbamoylamino)-3-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylsulfanyl}-1,2-thiazole-4-carboxamide](/img/structure/B12105341.png)

![(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B12105349.png)
![1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12105356.png)
![N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide](/img/structure/B12105367.png)



![2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)

![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)


